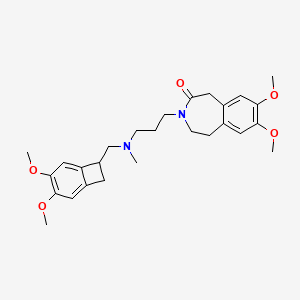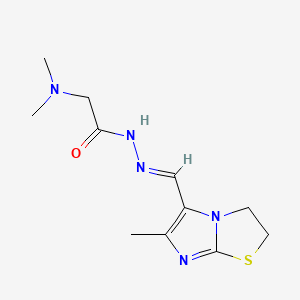
Glycine, N,N-dimethyl-, ((2,3-dihydro-6-methylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycine, N,N-dimethyl-, ((2,3-dihydro-6-methylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide is a complex organic compound that features a unique structure combining glycine, imidazole, and thiazole moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N,N-dimethyl-, ((2,3-dihydro-6-methylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and thiazole rings, followed by their coupling with glycine derivatives. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
the principles of organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production if needed .
化学反应分析
Types of Reactions
Glycine, N,N-dimethyl-, ((2,3-dihydro-6-methylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This includes nucleophilic and electrophilic substitution reactions, where parts of the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the specific reaction but often involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound .
科学研究应用
Glycine, N,N-dimethyl-, ((2,3-dihydro-6-methylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for studying cellular processes and interactions.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique structure may find applications in the development of new materials or chemical processes
作用机制
The mechanism by which Glycine, N,N-dimethyl-, ((2,3-dihydro-6-methylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide exerts its effects involves interactions with various molecular targets and pathways. The imidazole and thiazole rings are known to interact with enzymes and receptors, potentially modulating their activity. This can lead to changes in cellular processes and biochemical pathways .
相似化合物的比较
Similar Compounds
Similar compounds include other derivatives of glycine, imidazole, and thiazole, such as:
Glycine derivatives: These include compounds like N-methylglycine and N,N-dimethylglycine.
Imidazole derivatives: Examples include histidine and imidazole-4-acetic acid.
Thiazole derivatives: These include thiamine (vitamin B1) and benzothiazole
Uniqueness
The uniqueness of Glycine, N,N-dimethyl-, ((2,3-dihydro-6-methylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide lies in its combined structure, which incorporates elements from glycine, imidazole, and thiazole. This unique combination may confer distinct biological activities and chemical properties not found in simpler compounds .
属性
CAS 编号 |
102410-37-7 |
|---|---|
分子式 |
C11H17N5OS |
分子量 |
267.35 g/mol |
IUPAC 名称 |
2-(dimethylamino)-N-[(E)-(6-methyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C11H17N5OS/c1-8-9(16-4-5-18-11(16)13-8)6-12-14-10(17)7-15(2)3/h6H,4-5,7H2,1-3H3,(H,14,17)/b12-6+ |
InChI 键 |
TWDLXBUGHULYLQ-WUXMJOGZSA-N |
手性 SMILES |
CC1=C(N2CCSC2=N1)/C=N/NC(=O)CN(C)C |
规范 SMILES |
CC1=C(N2CCSC2=N1)C=NNC(=O)CN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


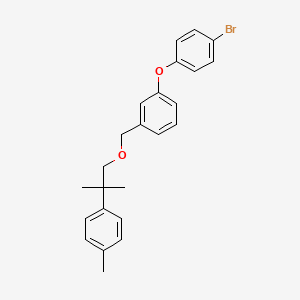
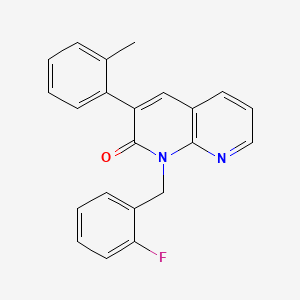
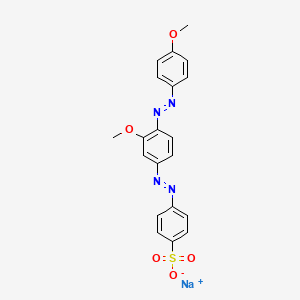
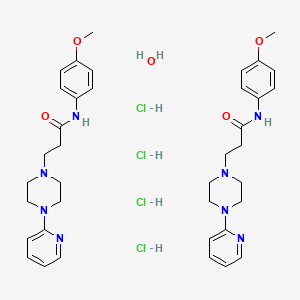
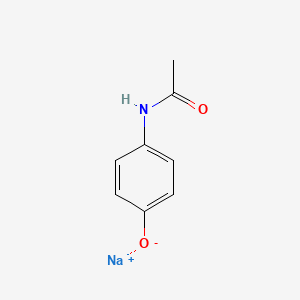
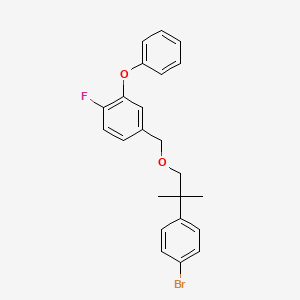

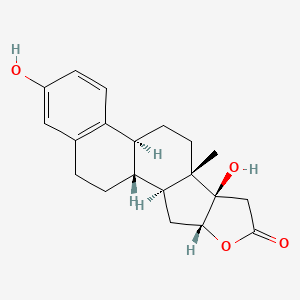
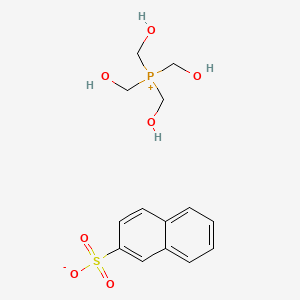
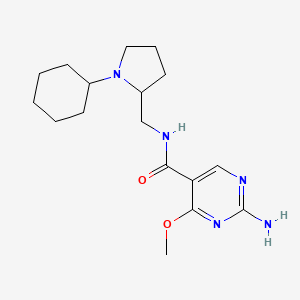
![(E)-but-2-enedioic acid;4-(8-chloro-6H-benzo[c][1,5]benzoxathiepin-6-yl)-1-methylpiperidine](/img/structure/B15191047.png)

![[3H]methoxy-PEPy](/img/structure/B15191061.png)
